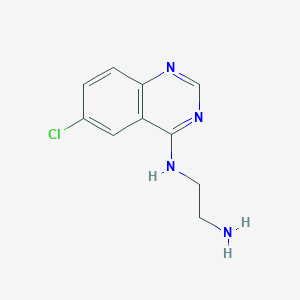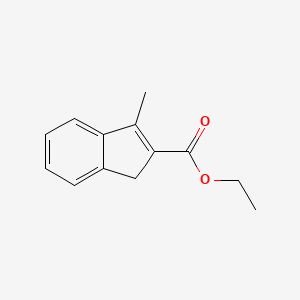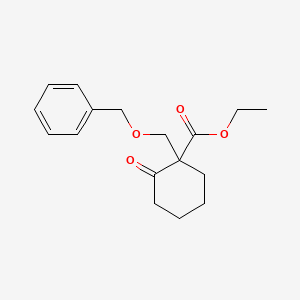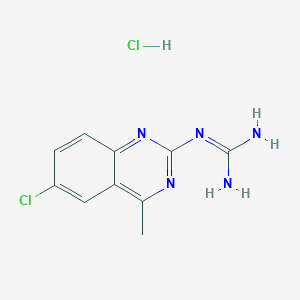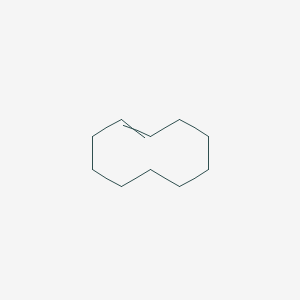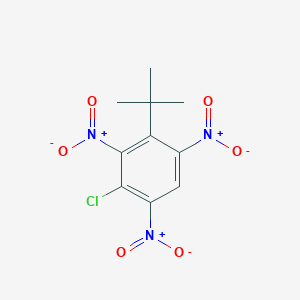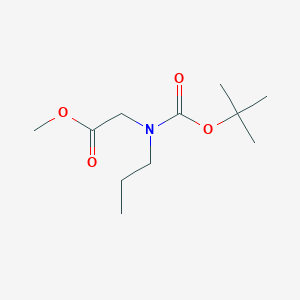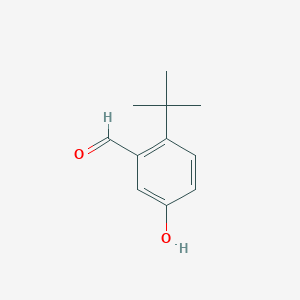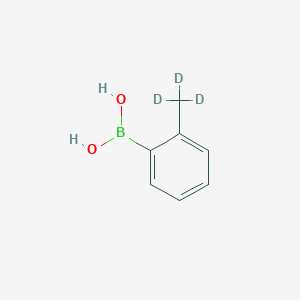
2-(Methyl-d3)-phenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methyl-d3)-phenylboronic acid is a deuterated derivative of phenylboronic acid, where the methyl group is substituted with deuterium atoms. This compound is of significant interest in various fields of scientific research due to its unique properties and applications. The presence of deuterium atoms enhances its stability and provides distinct advantages in analytical and synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methyl-d3)-phenylboronic acid typically involves the deuteration of phenylboronic acid. One common method is the reaction of phenylboronic acid with deuterated methyl iodide (CD3I) in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include heating the mixture to a specific temperature, usually around 80-100°C, for several hours to ensure complete deuteration.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to achieve high yields and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to optimize the production process.
化学反应分析
Types of Reactions: 2-(Methyl-d3)-phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenol derivatives.
Reduction: It can be reduced to form deuterated benzyl alcohols.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Deuterated benzyl alcohols.
Substitution: Biaryl compounds.
科学研究应用
2-(Methyl-d3)-phenylboronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways due to its stable isotope labeling.
Medicine: Utilized in drug development and pharmacokinetic studies to trace metabolic pathways and drug interactions.
Industry: Applied in the production of deuterated compounds for use in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
作用机制
The mechanism by which 2-(Methyl-d3)-phenylboronic acid exerts its effects is primarily through its ability to participate in various chemical reactions. The deuterium atoms provide stability and resistance to metabolic degradation, making it an ideal candidate for tracing studies. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is useful in enzyme inhibition and sensor applications.
相似化合物的比较
Phenylboronic acid: The non-deuterated counterpart of 2-(Methyl-d3)-phenylboronic acid.
2-Methylphenylboronic acid: Similar structure but without deuterium substitution.
Deuterated benzyl alcohols: Compounds with deuterium atoms in the benzyl position.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which enhance its stability and provide distinct advantages in analytical applications. The deuterium substitution also allows for the study of isotope effects in chemical reactions and biological systems, making it a valuable tool in various research fields.
属性
分子式 |
C7H9BO2 |
|---|---|
分子量 |
138.98 g/mol |
IUPAC 名称 |
[2-(trideuteriomethyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H9BO2/c1-6-4-2-3-5-7(6)8(9)10/h2-5,9-10H,1H3/i1D3 |
InChI 键 |
NSJVYHOPHZMZPN-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])C1=CC=CC=C1B(O)O |
规范 SMILES |
B(C1=CC=CC=C1C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


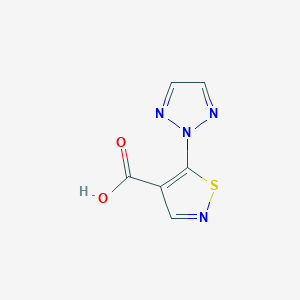
![2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-pyrrolidin-1-ylethanone;ethanesulfonic acid](/img/structure/B14012562.png)
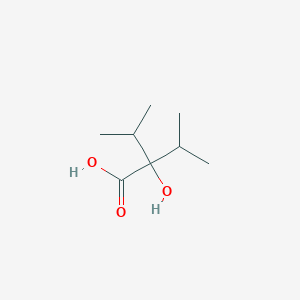
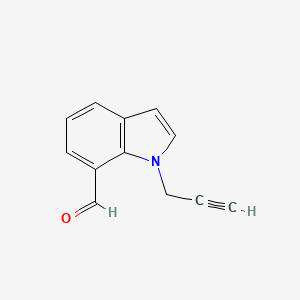
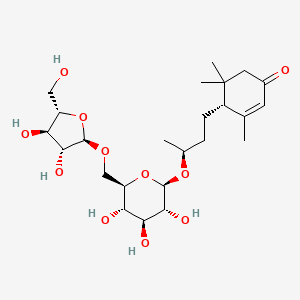
![N-[(1S,2S)-2,3-Dihydro-2-[(2-methoxy-6-methylphenyl)thio]-1H-inden-1-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14012618.png)
